molecular formula C5H4Cl2N2O2S B6165961 2,4-dichloro-6-methanesulfonylpyrimidine CAS No. 1048389-45-2

2,4-dichloro-6-methanesulfonylpyrimidine

Cat. No.: B6165961
CAS No.: 1048389-45-2
M. Wt: 227.1
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Description

2,4-Dichloro-6-methanesulfonylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methanesulfonyl group at position 6. It is widely used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2,4,6-trichloropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methanesulfonylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-methanesulfonylpyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis . The methanesulfonyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-methanesulfonylpyrimidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1048389-45-2

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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